N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Scientific Research Applications
N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of fluorescent materials and electroluminescent devices.
Industrial Chemistry: It serves as a precursor for the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by nitration and methylation reactions. One common method involves the following steps:
Condensation: 2-aminobenzenethiol reacts with an aldehyde or ketone to form a benzothiazole intermediate.
Nitration: The benzothiazole intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 6-position.
Methylation: Finally, the nitrated benzothiazole is methylated using a methylating agent like methyl iodide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Mechanism of Action
The mechanism of action of N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the nitro and glycine groups.
6-nitrobenzothiazole: Similar structure but lacks the N-methyl and glycine groups.
N-methylbenzothiazole: Similar structure but lacks the nitro and glycine groups.
Uniqueness
N-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycine is unique due to the presence of both the nitro and glycine groups, which confer specific chemical properties and biological activities. The nitro group enhances its reactivity, while the glycine moiety may improve its solubility and bioavailability.
Properties
IUPAC Name |
2-[methyl-(6-nitro-1,3-benzothiazol-2-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-12(5-9(14)15)10-11-7-3-2-6(13(16)17)4-8(7)18-10/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFPTOKOQARXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.